p-Dioxane, methylene-

Vue d'ensemble

Description

p-Dioxane, methylene-: is a heterocyclic organic compound classified as an ether. It is a colorless liquid with a faint sweet odor similar to that of diethyl ether. The compound is often referred to simply as dioxane because the other dioxane isomers (1,2- and 1,3-) are rarely encountered .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Photochemical Method: Acetalization of aldehydes under low-energy visible light irradiation using a catalytic amount of Eosin Y as the photocatalyst.

Catalytic Method: Conversion of carbonyl compounds to 1,3-dioxanes using ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS via an in situ acetal exchange process.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Formation of peroxides upon exposure to air, which are often highly explosive and unstable.

Reduction: Reduction reactions involving hydrogenation.

Substitution: Reactions with halogens and sulfur trioxide to form oxonium complexes.

Common Reagents and Conditions:

Oxidation Agents: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.

Reduction Agents: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.

Major Products:

Applications De Recherche Scientifique

Chemical Synthesis

p-Dioxane serves as an important solvent and reagent in organic synthesis due to its ability to dissolve a wide range of polar and non-polar compounds. It is particularly useful in:

- Polymer Production : p-Dioxane is employed as a solvent in the polymerization processes for producing poly(ethylene glycol) (PEG) and other polymers. Its high boiling point allows for reactions at elevated temperatures without solvent evaporation. For instance, it has been used in the synthesis of functionalized polycarbonates via copolymerization with cyclic carbonates like trimethylene carbonate (TMC) .

- Extraction Processes : The compound is utilized in various extraction methods due to its solvent properties. Studies have shown that p-dioxane can effectively extract compounds from food matrices, demonstrating recovery rates that vary based on the solvent used .

Pharmaceutical Applications

In the pharmaceutical industry, p-dioxane's role extends to:

- Solvent for Drug Formulations : It is used as a solvent in the formulation of drugs, particularly for compounds that require high solubility. Its efficacy in dissolving active pharmaceutical ingredients (APIs) makes it a common choice in drug development .

- Biological Studies : Research indicates that p-dioxane can affect biological systems, making it a subject of toxicological studies. For example, its potential impact on marine habitats and human health has been documented, highlighting the need for careful handling and regulation .

Environmental Applications

p-Dioxane is also studied for its environmental implications:

- Pollution Studies : The compound has been identified as an environmental contaminant, particularly in groundwater and surface water due to industrial discharges. Research has focused on its degradation pathways and the development of remediation strategies .

- Analytical Chemistry : It is frequently used as a standard in analytical chemistry for determining concentrations of various substances due to its well-characterized properties .

Case Study 1: Polymerization Reactions

A study demonstrated the use of p-dioxane in the copolymerization of 5-methylene-1,3-dioxane-2-one with TMC, yielding high conversions and well-defined polymer structures. The use of organocatalysts facilitated controlled reactions at lower temperatures compared to traditional methods .

Case Study 2: Environmental Impact Assessment

Research assessing the release of 1,4-dioxane into marine environments indicated significant risks to aquatic ecosystems. The study utilized response surface methodology to analyze factors affecting the recovery rate of dioxane from contaminated samples .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Solvent for polymer production | Effective in producing functionalized polymers |

| Pharmaceutical | Solvent in drug formulations | Enhances solubility of APIs |

| Environmental Impact | Contaminant analysis | Identified as a significant pollutant |

| Analytical Chemistry | Standard for concentration determination | Provides reliable data for various analyses |

Mécanisme D'action

Mechanism:

- The compound exerts its effects primarily through the formation of oxonium complexes with salts, mineral acids, halogens, and sulfur trioxide .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Activité Biologique

p-Dioxane, also known as 1,4-dioxane, is a cyclic ether that has garnered attention due to its widespread use as a solvent in industrial applications and its implications for human health. This article explores the biological activity of p-dioxane, focusing on its toxicity, metabolic pathways, and potential carcinogenic effects.

- Chemical Formula : C4H8O2

- Molecular Weight : 88.11 g/mol

- Appearance : Clear liquid, miscible with water.

Metabolism and Pharmacokinetics

p-Dioxane is rapidly absorbed through inhalation and oral routes. Studies indicate that it undergoes extensive metabolism primarily through C-oxidation, resulting in the formation of β-hydroxyethoxyacetic acid (HEAA), which is then excreted in urine . The absorption and elimination kinetics are dose-dependent:

- At low doses (3-10 mg/kg), the elimination half-life is approximately 1.1 hours.

- At higher doses (1000 mg/kg), the half-life increases significantly due to saturation of metabolic pathways .

Table 1: Metabolic Kinetics of p-Dioxane

| Dose (mg/kg) | Absorption (%) | Urinary Excretion (%) | Half-Life (hours) |

|---|---|---|---|

| 10 | 99 | 5 | 1.1 |

| 100 | 86 | 5 | Increased |

| 1000 | 76 | 38 | Increased |

Short-Term Exposure

Acute exposure to high concentrations of p-dioxane can lead to central nervous system depression and severe lesions in various organs, including the liver and kidneys. In animal studies, doses as high as 50,000 mg/L in drinking water resulted in significant mortality and histological damage in rats and mice .

Long-Term Exposure

Long-term studies have shown that chronic exposure to p-dioxane can result in liver and kidney damage. For instance, Sherman rats exposed to concentrations of 10,000 mg/L for over two years exhibited decreased body weight and survival rates alongside significant hepatic and renal degeneration .

Genotoxicity

The genotoxic potential of p-dioxane has been investigated through various assays:

- It has been shown to cause DNA strand breaks in rat liver cells but does not appear to induce covalent DNA binding or unscheduled DNA synthesis in hepatocytes .

- Some studies report conflicting results regarding micronucleus induction in bone marrow cells from different mouse strains, indicating potential strain-specific effects .

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies p-dioxane as possibly carcinogenic to humans based on sufficient evidence from animal studies but inadequate evidence from human data. In experimental animals, it has been linked to liver tumors following prolonged exposure .

Case Study 1: Worker Exposure

A cohort study of workers exposed to p-dioxane did not show a significant increase in cancer mortality; however, a notable rise in liver cancer cases was reported among those with prolonged exposure .

Case Study 2: Animal Models

In a two-stage liver foci assay using rats, p-dioxane demonstrated promoting activity for liver tumors when administered at specific doses over extended periods .

Propriétés

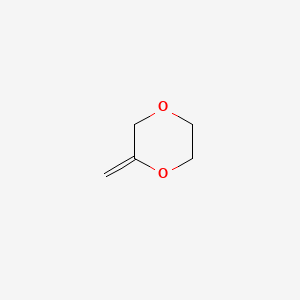

IUPAC Name |

2-methylidene-1,4-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5-4-6-2-3-7-5/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDRRSKRJPTTOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1COCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291650 | |

| Record name | p-Dioxane, methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3984-19-8 | |

| Record name | p-Dioxane, methylene- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Dioxane, methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.